5-Chloropyrimidine-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloropyrimidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-4-2-8-3-9-5(4)1-7/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCKHQLUNJYAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300235 | |
| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114969-65-2 | |
| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114969-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-pyrimidinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyrimidine-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 5 Chloropyrimidine 4 Carbonitrile
Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine (B1678525) Ring
The pyrimidine ring, being a π-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). The presence of a halogen, such as the chlorine atom in 5-Chloropyrimidine-4-carbonitrile, provides a leaving group for these substitution reactions.
Regioselectivity and Site-Selective SNAr Reactions of Halogenated Pyrimidines
The regioselectivity of SNAr reactions on substituted pyrimidines is a well-studied phenomenon, governed by the electronic properties of the ring and its substituents. In pyrimidine systems, the 2-, 4-, and 6-positions are electronically deficient and thus susceptible to nucleophilic attack, while the 5-position is generally less reactive. baranlab.org For di- or polyhalogenated pyrimidines, the site of the initial substitution is highly dependent on the position of the halogens and other substituents.
Generally, the 4- and 6-positions of the pyrimidine ring are more reactive towards nucleophiles than the 2-position. baranlab.org However, this selectivity is highly sensitive to the specific substituents present on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, substitution typically occurs selectively at the C-4 position. wuxiapptec.com The presence of a strong electron-withdrawing group, such as a nitrile or nitro group, at the C-5 position further activates the C-4 position for SNAr. nih.gov Conversely, an electron-donating group at C-5 or C-6 can alter this preference, sometimes favoring substitution at the C-2 position. wuxiapptec.com In the case of this compound, the chlorine atom is at the less reactive C-5 position, making direct SNAr displacement at this site challenging under typical conditions. The primary role of the C-5 chloro group is often electronic, influencing the reactivity of other positions.
Table 1: General Reactivity of Substituted Pyrimidines in SNAr Reactions
| Position on Pyrimidine Ring | General Reactivity | Influencing Factors |
|---|---|---|
| C-2 | Moderately Reactive | Can be favored by specific electronic or steric environments. wuxiapptec.com |
| C-4 / C-6 | Highly Reactive | Generally the most susceptible positions for nucleophilic attack. baranlab.org |
| C-5 | Generally Unreactive | Requires strong activation; typically not displaced in SNAr. youtube.com |
Steric and Electronic Effects of Substituents on SNAr Pathways
The outcome of SNAr reactions is dictated by a delicate balance of steric and electronic effects.
Electronic Effects: The rate and regioselectivity of SNAr reactions are profoundly influenced by the electronic nature of the substituents on the pyrimidine ring. wuxiapptec.com Electron-withdrawing groups (EWGs) stabilize the negatively charged Meisenheimer complex intermediate, thus accelerating the reaction. The nitrile group (-CN) at the C-4 position in this compound is a powerful EWG, significantly activating the pyrimidine ring towards nucleophilic attack. The chlorine atom at C-5 also contributes an inductive electron-withdrawing effect. In an investigation of 4,6-disubstituted pyrimidines, a clear interplay between the electronic nature of substituents and reactivity was observed. researchgate.net The substitution of one chlorine atom with an electron-donating amino group deactivates the second chlorine atom toward further substitution, which then requires more drastic conditions. researchgate.net
Steric Effects: Steric hindrance plays a crucial role by impeding the approach of a nucleophile to the reaction center. youtube.comyoutube.com A bulky substituent at a position adjacent to a potential reaction site can block or slow down the nucleophilic attack. wuxiapptec.com For example, a sterically demanding substituent at the C-5 position can significantly affect the selectivity between the C-4 and C-2 positions in 2,4-dichloropyrimidines. wuxiapptec.com While the chlorine atom at C-5 in this compound is not exceptionally large, its presence, along with the adjacent C-4 nitrile group, would sterically influence any potential reaction at the C-4 or C-6 positions.
Reactivity with Diverse Nucleophiles (Nitrogen-, Oxygen-, and Sulfur-centered)
Halogenated pyrimidines can react with a wide array of nucleophiles, a property that is fundamental to their use as synthetic precursors. uniatlantico.edu.co The chlorine atom at the C-5 position of this compound can be displaced by various nucleophiles, although this position is less reactive than the C-2, C-4, or C-6 positions. baranlab.org More commonly, SNAr reactions occur at other halogenated positions on the pyrimidine ring, which are activated by the C-4 nitrile and C-5 chloro substituents.
Nitrogen Nucleophiles: Amines are common nucleophiles in SNAr reactions with chloropyrimidines, leading to the formation of aminopyrimidines. uniatlantico.edu.conih.gov For example, 2,4-diazidopyrido[3,2-d]pyrimidine reacts with various amines, such as p-methoxybenzylamine, to yield substituted products. nih.gov
Oxygen Nucleophiles: Alkoxides and hydroxides serve as effective oxygen-centered nucleophiles. Reactions with simple alcohols in the presence of a base can introduce alkoxy groups onto the pyrimidine ring. nih.gov However, these reactions can sometimes result in low yields due to competing hydrolysis side reactions. nih.gov
Sulfur Nucleophiles: Thiols are excellent nucleophiles for SNAr reactions, readily displacing halogens from pyrimidine rings to form thioethers. nih.gov The reaction of 2,4-diazidopyrido[3,2-d]pyrimidine with various thiols proceeds efficiently in the presence of a base like K₂CO₃ or NEt₃ to give the corresponding 5-thiotetrazolo derivatives. nih.gov
Table 2: Representative SNAr Reactions on Halogenated Pyrimidine Systems
| Pyrimidine Substrate | Nucleophile | Product Type | Reference |
|---|---|---|---|
| 2,4-Diazidopyrido[3,2-d]pyrimidine | p-Methoxybenzylamine | Aminopyrimidine derivative | nih.gov |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Alcohols (e.g., Methanol) | Alkoxypyrimidine derivative | nih.gov |
| 2,4-Diazidopyrido[3,2-d]pyrimidine | Thiols (e.g., Thiophenol) | Thioether pyrimidine derivative | nih.gov |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines | Amination and condensation products | uniatlantico.edu.co |
Transformations Involving the Nitrile Functional Group
The nitrile group of this compound is a versatile functional handle, participating in its own unique set of reactions, including cycloadditions and nucleophilic additions. nih.gov
Intermolecular and Intramolecular Cycloaddition Reactions of Nitriles
The electron-withdrawing nature of the nitrile group makes it a participant in certain cycloaddition reactions. Nitriles can be involved in various annulation reactions, such as [2+2+2], [3+2], and [4+2] cycloadditions, leading to the synthesis of important carbo- and heterocyclic systems. nih.gov
A key reaction type is the intramolecular Diels-Alder reaction with inverse electron demand. mdpi.comresearchgate.net In this process, a π-deficient N-heteroaromatic system, such as a pyridazine (B1198779) or pyrimidine bearing a nitrile group, acts as the diene component. When an appropriate dienophile, like an alkyne, is tethered to the ring via a side chain, thermal induction can trigger an intramolecular [4+2] cycloaddition. mdpi.comresearchgate.net The nitrile function provides a beneficial electronic effect, activating the heterocyclic ring for the reaction. mdpi.com For example, 3-(alkynyloxy)-substituted 4-pyridazinecarbonitriles undergo thermally induced intramolecular Diels-Alder reactions to afford fused benzonitriles. mdpi.com This strategy highlights the potential for the nitrile group in this compound to facilitate complex ring constructions. Intermolecular cycloadditions, such as the [3+2] cycloaddition with nitrile imines, are also well-documented for building spirocyclic systems. nih.gov
Nucleophilic Additions to the Nitrile Moiety
The carbon atom of a nitrile group is electrophilic and thus susceptible to attack by nucleophiles. pressbooks.pubucalgary.ca This reactivity allows for the conversion of the nitrile into other important functional groups.
Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group. The initial reaction forms an imine anion intermediate, which upon aqueous hydrolysis yields a ketone. chemistrysteps.comopenstax.org This provides a powerful method for carbon-carbon bond formation and the synthesis of pyrimidinyl ketones from this compound.
Reduction to Amines: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orgwikipedia.org The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine. libretexts.org Subsequent aqueous workup furnishes the primary amine. This transformation converts the cyano group into an aminomethyl group (-CH₂NH₂).
Hydrolytic and Other Chemical Conversions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. researchgate.net One of the most common reactions is hydrolysis, which can be catalyzed by either acid or base to produce a carboxylic acid or a carboxylate salt, respectively. libretexts.orglibretexts.org
Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid. This process converts the nitrile into a carboxylic acid and an ammonium (B1175870) salt. For instance, the acid-catalyzed hydrolysis of this compound would yield 5-chloropyrimidine-4-carboxylic acid and ammonium chloride. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. libretexts.orglumenlearning.com
In contrast, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide (B78521) solution. libretexts.org This results in the formation of the sodium salt of the carboxylic acid and ammonia (B1221849) gas. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org
Beyond hydrolysis, the nitrile group can participate in other chemical conversions. For example, nitriles can be converted to amides through a reaction that can be catalyzed by either acid or base. lumenlearning.com
Cross-Coupling Reactions of Halogenated Pyrimidines
Halogenated pyrimidines are important substrates for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling Reactions with Boronic Acids and Esters
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. organic-chemistry.org This reaction is widely used to synthesize biaryl compounds and other conjugated systems. nih.gov For halogenated pyrimidines, the reactivity of the halogen atom towards oxidative addition to the palladium(0) catalyst generally follows the order I > Br > Cl. rsc.org
In the context of this compound, the chlorine atom at the C5 position can participate in Suzuki coupling reactions. The reaction typically requires a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand, along with a base. nih.govnih.gov The base is necessary to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. organic-chemistry.org
Microwave-assisted Suzuki coupling has been shown to be an efficient method for the synthesis of C4-substituted pyrimidines from 2,4-dichloropyrimidines and aryl boronic acids, often resulting in good to excellent yields and high regioselectivity. mdpi.com
Below is an interactive table summarizing typical conditions for Suzuki coupling reactions involving chloropyrimidines:
Interactions with Organometallic Reagents (e.g., Grignard Reagents)
Grignard reagents (R-Mg-X) are potent nucleophiles and strong bases that react with a wide range of electrophiles. wikipedia.orgsigmaaldrich.com The reaction of Grignard reagents with nitriles, such as the one in this compound, typically leads to the formation of ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com The carbanionic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group. leah4sci.com
The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the Grignard reagent from being quenched by protic solvents. sigmaaldrich.com The intermediate magnesium salt of the imine is then hydrolyzed with aqueous acid to yield the ketone. masterorganicchemistry.com
However, the presence of other reactive sites on the pyrimidine ring, such as the chlorine atom, can lead to side reactions. For instance, Grignard reagents can also participate in coupling reactions with aryl halides, catalyzed by certain transition metals.
Below is an interactive table outlining the general reactivity of Grignard reagents with nitriles:
Electrophilic and Radical Reactions on the Pyrimidine Core
The pyrimidine ring is generally considered an electron-deficient system, which influences its reactivity towards electrophilic and radical species.
Electrophilic C-Substitution, Particularly at the C5 Position
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient nature. However, the introduction of electron-donating groups can activate the ring towards such reactions. The C5 position is the most common site for electrophilic attack because it is the least electron-deficient position in the pyrimidine ring.
Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For these reactions to proceed, harsh conditions are often required, and the yields can be low. The presence of the chlorine atom at the C5 position in this compound already occupies the most reactive site for electrophilic substitution. Therefore, further electrophilic substitution on this specific molecule would be challenging and likely require forcing conditions, potentially leading to a mixture of products or decomposition.
Radical Functionalization Pathways of Pyrimidine Systems
Radical reactions offer an alternative pathway for the functionalization of pyrimidine systems, often with different regioselectivity compared to ionic reactions. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophilic radicals.
One-electron reduction of pyrimidine derivatives can generate radical anions, which can then undergo further reactions. researchgate.net Radical functionalization can be initiated by various methods, including the use of radical initiators, photoredox catalysis, or electrochemical methods. These reactions can lead to the introduction of a wide range of functional groups onto the pyrimidine core. For instance, radical alkylation or arylation can provide access to substituted pyrimidines that are difficult to synthesize via traditional methods. The specific pathways for the radical functionalization of this compound would depend on the nature of the radical species and the reaction conditions employed.
Mechanistic Elucidation and Kinetic Studies
The mechanistic pathways of reactions involving this compound are of significant interest for optimizing reaction conditions and controlling product selectivity. While detailed computational and kinetic studies specifically on this molecule are not extensively documented in publicly available literature, general principles of pyrimidine chemistry and related systems provide a framework for understanding its reactivity.
Transition State Analysis and Reaction Energy Profiles
Transition state analysis and the calculation of reaction energy profiles are powerful tools for understanding reaction mechanisms at a molecular level. For pyrimidine systems, these computational methods can elucidate the feasibility of different reaction pathways, such as nucleophilic aromatic substitution, and predict the influence of substituents on the activation barriers.
While specific transition state analyses for reactions of this compound are not readily found, studies on similar heterocyclic systems often involve the calculation of energy barriers for the formation of Meisenheimer-type intermediates in nucleophilic substitution reactions. The chlorine atom at the C5 position is susceptible to displacement by various nucleophiles. The reaction proceeds through a high-energy transition state leading to an intermediate, and the stability of this intermediate is influenced by the electron-withdrawing nature of the cyano group and the pyrimidine ring itself.
In a related context, computational studies on Lewis acid-promoted reactions, such as the carbonyl-ene reaction, have shown that the catalyst significantly lowers the activation barrier by stabilizing the transition state. nih.gov For a hypothetical reaction involving this compound, a similar lowering of the activation energy would be expected in the presence of a suitable catalyst.
Table 1: Hypothetical Energy Profile Data for a Nucleophilic Substitution Reaction
This interactive table presents a hypothetical reaction coordinate for a nucleophilic substitution on this compound, illustrating the concepts of transition state energy and reaction intermediates.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (this compound + Nucleophile) | 0 |
| 1 | Transition State 1 | +20 |
| 2 | Meisenheimer Intermediate | +5 |
| 3 | Transition State 2 | +15 |
| 4 | Products | -10 |
Role of Lewis Acids and Brønsted Acids in Catalytic Mechanisms
Both Lewis and Brønsted acids can play a crucial role in catalyzing reactions involving pyrimidine derivatives. Their primary function is to activate the substrate or the reagent, thereby increasing the reaction rate.
Lewis Acids: A Lewis acid can coordinate to one of the nitrogen atoms of the pyrimidine ring or to the nitrile group. This coordination enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. For instance, in the hydrogenation of nitriles, a Lewis acid like B(C₆F₅)₃ has been shown to be an efficient catalyst. rsc.org While this specific example does not involve this compound, the principle of Lewis acid activation of a nitrile group is broadly applicable.
Brønsted Acids: Brønsted acids can protonate the nitrogen atoms of the pyrimidine ring, which also increases its electrophilicity. In the synthesis of pyrimidine-5-carbonitrile derivatives, a solid Brønsted acid catalyst was shown to be highly efficient. researchgate.net The proposed mechanism involves the acid-catalyzed condensation of an aldehyde with malononitrile (B47326) (Knoevenagel condensation), followed by a Michael addition and cyclodehydration. researchgate.net Although this is a synthetic route to a pyrimidine ring rather than a reaction of a pre-formed one, it highlights the importance of Brønsted acid catalysis in pyrimidine chemistry. It has been noted that in some Lewis acid-mediated reactions, protons generated from the hydrolysis of the Lewis acid can be the true catalytic species. rsc.org
Application of Spectroscopic Techniques (e.g., FT-IR) for Mechanistic Insights
Spectroscopic techniques are indispensable for elucidating reaction mechanisms by allowing for the identification of reactants, intermediates, and products. Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for monitoring the progress of a reaction by observing the appearance and disappearance of characteristic vibrational bands of functional groups.
In the context of reactions involving this compound, FT-IR can be used to track changes in the key functional groups. The stretching vibration of the nitrile group (C≡N) typically appears in the region of 2220-2260 cm⁻¹. The C-Cl stretching vibration and the various C=C and C=N stretching vibrations of the pyrimidine ring also have characteristic absorption bands.
For example, in a nucleophilic substitution reaction where the chloro group is replaced by another functional group, the disappearance of the C-Cl band and the appearance of a new band corresponding to the incoming group can be monitored. Similarly, if the nitrile group undergoes a reaction, the change in its characteristic absorption peak would provide direct evidence of the transformation. Reviews on the FT-IR analysis of pyrimidine derivatives provide a basis for assigning these characteristic bands. vandanapublications.com
Table 2: Characteristic FT-IR Absorption Bands for this compound and Potential Reaction Products
This interactive table provides typical FT-IR frequency ranges for the functional groups in this compound and a hypothetical reaction product where the chloro group is substituted by an amino group.
| Functional Group | Compound | Wavenumber (cm⁻¹) |
| C≡N stretch | This compound | 2220 - 2260 |
| C-Cl stretch | This compound | 600 - 800 |
| Pyrimidine ring stretches | This compound | 1400 - 1600 |
| N-H stretch | 5-Aminopyrimidine-4-carbonitrile | 3300 - 3500 |
| C≡N stretch | 5-Aminopyrimidine-4-carbonitrile | 2220 - 2260 |
| Pyrimidine ring stretches | 5-Aminopyrimidine-4-carbonitrile | 1400 - 1600 |
By combining data from FT-IR with other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, a more complete picture of the reaction mechanism can be constructed. thermofisher.com
Derivatization Strategies for 5 Chloropyrimidine 4 Carbonitrile
Selective Chemical Transformations at the Halogen Position
The chlorine atom at the 5-position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, providing a key avenue for introducing diverse functional groups.
Amination Reactions for Nitrogen-Containing Derivatives
The displacement of the chlorine atom by various amines is a common strategy to synthesize nitrogen-containing derivatives. This can be achieved through nucleophilic aromatic substitution (SNAr) or through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.
The SNAr reaction on chloropyrimidines is a well-established method for introducing amino groups. The reactivity of the chlorine atom is influenced by the electronic nature of the pyrimidine ring and the substituents present. For instance, in 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, nucleophilic attack by secondary amines typically occurs at the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can lead to selective substitution at the C-2 position. nih.gov
The Buchwald-Hartwig amination offers a powerful and general method for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction involves an aryl halide and an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction has seen significant development, with various generations of catalysts and ligands enhancing its scope and efficiency, allowing for the coupling of a wide array of amines with aryl halides under mild conditions. wikipedia.orgorganic-chemistry.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often providing high catalytic activity. libretexts.org
Table 1: Examples of Amination Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| 5-Chloropyrimidine-4-carbonitrile | Primary/Secondary Amine | 5-Aminopyrimidine-4-carbonitrile derivative | Buchwald-Hartwig Amination |
| 2,4-Dichloropyrimidine-5-substituent | Secondary Amine | 4-Amino-2-chloropyrimidine-5-substituent | SNAr |
| 2,4-Dichloropyrimidine-5-substituent | Tertiary Amine | 2-Amino-4-chloropyrimidine-5-substituent | SNAr |
Alkoxylation and Thiolation Reactions
Similar to amination, the chlorine atom can be displaced by oxygen and sulfur nucleophiles to yield ether and thioether derivatives, respectively. These reactions typically proceed via nucleophilic aromatic substitution.
Alkoxylation is achieved by treating this compound with an appropriate alcohol in the presence of a base. This reaction leads to the formation of 5-alkoxypyrimidine-4-carbonitrile derivatives.
Thiolation involves the reaction of this compound with a thiol or a thiolate salt. This results in the synthesis of 5-(alkylthio)pyrimidine-4-carbonitrile or 5-(arylthio)pyrimidine-4-carbonitrile derivatives. For example, 5-chloropyrimidine-2-thiol is a related compound that highlights the reactivity of chloropyrimidines with sulfur nucleophiles. sigmaaldrich.com
Arylation and Alkylation via Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the halogen position, allowing for the introduction of various aryl and alkyl groups.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org It is a widely used method for constructing biaryl systems and is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species. wikipedia.orgorganic-chemistry.org The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency. wikipedia.org For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully arylated with various arylboronic acids using a Pd(PPh3)4 catalyst. mdpi.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a powerful tool for C-C bond formation and typically proceeds with high stereoselectivity. wikipedia.orgnih.gov A variety of palladium catalysts and bases can be employed, and the reaction conditions can be tuned to accommodate different substrates. wikipedia.orgnih.gov
Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org The Sonogashira coupling is highly valuable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. wikipedia.org There are also copper-free versions of this reaction. libretexts.org The reaction has been successfully applied to pyrimidine systems, for instance, in the chemoselective Sonogashira coupling of C-5 iodinated pyrimidine nucleotides with propargylamine. nih.gov
Table 2: Common Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent + Organohalide | Palladium Catalyst + Base | Aryl/Alkyl Derivative |
| Heck | Alkene + Organohalide | Palladium Catalyst + Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne + Organohalide | Palladium Catalyst + Copper(I) Co-catalyst + Base | Alkynyl Derivative |
Selective Chemical Transformations at the Nitrile Position
The cyano group of this compound is a versatile functional group that can be transformed into various other functionalities, including carboxylic acid derivatives and fused heterocyclic systems.
Conversion to Carboxylic Acid Derivatives (Acids, Esters, Amides)
The nitrile group can be hydrolyzed to a carboxylic acid or converted into esters and amides, providing access to a range of important derivatives.
Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric or sulfuric acid. libretexts.orgmasterorganicchemistry.com This process first converts the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comyoutube.com Alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), which initially forms a carboxylate salt that can be subsequently acidified to yield the free carboxylic acid. libretexts.orgchemguide.co.uk
Conversion to Esters: Esters can be synthesized from the corresponding carboxylic acid through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, processes exist for the direct conversion of nitriles to esters. google.com
Conversion to Amides: The partial hydrolysis of a nitrile can yield an amide. chemistrysteps.com This transformation can sometimes be achieved by using milder reaction conditions than those required for complete hydrolysis to the carboxylic acid. chemistrysteps.com For example, using tert-butanol (B103910) as a solvent can help to stop the hydrolysis at the amide stage. chemistrysteps.com Additionally, amides can be prepared by heating a nitrile in the presence of water and a manganese dioxide catalyst. google.com
Cyclization Reactions for the Formation of Fused Heterocyclic Systems
The nitrile group can participate in cyclization reactions, serving as a key component in the construction of fused heterocyclic systems. These reactions often involve an intramolecular or intermolecular reaction where the nitrile nitrogen or carbon atom acts as a nucleophile or electrophile.
Dipolar cyclization reactions are a powerful strategy for constructing functionalized heterocyclic compounds. mdpi.com While specific examples involving this compound are not detailed in the provided search results, the general principle involves the reaction of a 1,n-dipole with the nitrile group. For instance, pyridinium (B92312) and quinolinium 1,4-zwitterions have been utilized in (5+1) and (5+2) cyclization reactions to form various N/S-containing polyheterocyclic skeletons. mdpi.com The nitrile group can act as a dienophile or a dipolarophile in such cycloaddition reactions, leading to the formation of new rings fused to the pyrimidine core.
Advanced Regioselective Functionalization and Multi-Substitution Pattern Design
The inherent reactivity of the pyrimidine ring, influenced by the electron-withdrawing cyano group and the labile chloro substituent, allows for a range of chemical transformations. Advanced strategies in organic synthesis have enabled chemists to control the regioselectivity of these reactions, facilitating the design of intricate multi-substitution patterns. This control is paramount for establishing structure-activity relationships in drug discovery and for fine-tuning the properties of functional materials.
The primary sites for functionalization on the this compound core are the chloro-substituted C5 position, and to a lesser extent, the C2 and C6 positions through various synthetic manipulations. The design of multi-substitution patterns often involves a sequential approach, where the reactivity of different positions is exploited in a stepwise manner.
Sequential Functionalization Strategies
The most common approach to achieving multi-substitution on the this compound core is through sequential reactions, primarily involving initial nucleophilic aromatic substitution (SNAr) at the C5 position, followed by further modifications. The chlorine atom at C5 is activated by the adjacent electron-withdrawing cyano group, making it susceptible to displacement by a variety of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) at C5:
The displacement of the C5-chloro group is typically the first step in a multi-substitution sequence. A wide array of nucleophiles, including amines, thiols, and alkoxides, can be employed to introduce the first point of diversity. The choice of nucleophile and reaction conditions can be tailored to achieve the desired substitution.
| Reactant | Nucleophile | Solvent | Conditions | Product | Reference |
| This compound | Arylamines | DMF | Not specified | 5-(Arylamino)pyrimidine-4-carbonitriles | |
| This compound | Arylthiols | DMF | Not specified | 5-(Arylthio)pyrimidine-4-carbonitriles | |
| This compound | Substituted Piperazines | Acetone | Not specified | 5-(Piperazin-1-yl)pyrimidine-4-carbonitriles |
Further Functionalization of the Pyrimidine Ring:
Following the initial substitution at the C5 position, subsequent modifications can be introduced at other positions of the pyrimidine ring. This often requires the introduction of additional reactive handles or the activation of other positions through specific reagents. For instance, a subsequent chlorination at other positions can be achieved using reagents like N-chlorosuccinimide (NCS), followed by another nucleophilic substitution.
| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |
| 4,6-Dimethoxypyrimidine-2-carbonitrile | NCS in AcOH | 5-Chloro-4,6-dimethoxypyrimidine-2-carbonitrile | nih.gov | |
| 4,6-bis(benzyloxy)-5-chloropyrimidine-2-carbonitrile | 1. TFA2. POCl₃/PCl₅ | 4,5,6-Trichloropyrimidine-2-carbonitrile |
Multi-Component Reactions
Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid construction of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs starting directly with this compound are not extensively documented in the provided search results, the principle of MCRs is highly relevant to the design of multi-substituted pyrimidines. These reactions allow for the simultaneous formation of multiple bonds and the introduction of several diversity points in one pot, which is a significant advantage in library synthesis for drug discovery. The general concept involves the reaction of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants.
Computational and Theoretical Studies on 5 Chloropyrimidine 4 Carbonitrile
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations serve as a powerful lens to examine the fundamental characteristics of 5-chloropyrimidine-4-carbonitrile. By solving the Schrödinger equation with various levels of approximation, these methods can accurately predict molecular geometries, electronic properties, and the distribution of electrons within the molecule, which are crucial determinants of its chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it well-suited for studying systems like this compound. DFT calculations can predict the molecule's three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles, with high precision.
The structural planarity of the pyrimidine (B1678525) ring and its substituents is a key feature that influences its reactivity and interactions with other molecules. Computational studies, often employing DFT, can model the charge distribution across the molecule, providing insights into its electrostatic nature.
Table 1: Representative Calculated Geometric Parameters for this compound
| Parameter | Value |
| C4-C5 Bond Length | 1.44 Å |
| C5-Cl Bond Length | 1.72 Å |
| C4-CN Bond Length | 1.45 Å |
| N1-C2 Bond Angle | 115.2° |
| C4-C5-C6 Bond Angle | 118.9° |
| N1-C2-N3-C4 Dihedral Angle | 0.1° |
| Note: The values presented are illustrative and derived from typical DFT calculations. Actual values may vary depending on the specific functional and basis set used. |
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in predicting how a molecule will react.
For this compound, the HOMO is typically localized on the pyrimidine ring, indicating its potential to act as an electron donor in certain reactions. Conversely, the LUMO is often centered on the pyrimidine ring and the electron-withdrawing cyano and chloro substituents, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity. DFT calculations are commonly used to predict and visualize these frontier molecular orbitals, aiding in the assessment of redox stability.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 5.7 |
| Note: These values are representative and can vary based on the computational method. |
Analysis of Electrostatic Potential Maps and Charge Distribution
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential at various points on the electron density surface. Red regions on an ESP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites prone to nucleophilic attack.
In the case of this compound, the ESP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the nitrogen of the cyano group, due to the presence of lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms and, significantly, on the carbon atom attached to the chlorine (C5), making it a primary site for nucleophilic substitution. Computational studies utilizing DFT can effectively model this charge distribution.
Computational Investigations of Reaction Mechanisms and Kinetics
Beyond static properties, computational chemistry provides powerful tools to explore the dynamic processes of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and predict the most likely reaction pathways, offering a detailed understanding of reaction mechanisms and kinetics.
Characterization of Transition States and Determination of Energy Barriers
A transition state is a high-energy, transient species that exists at the peak of the reaction coordinate, representing the bottleneck of a chemical transformation. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which dictates the reaction rate.
For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational methods can be employed to locate the transition state structures. By calculating the energies of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. This information is invaluable for understanding why a particular reaction is fast or slow and for designing catalysts or reaction conditions that can lower the energy barrier and improve reaction efficiency.
Theoretical Prediction of Regioselectivity in SNAr and Other Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, the presence of multiple potential reaction sites makes the prediction of regioselectivity a crucial aspect of synthetic planning. The chlorine atom at the C5 position is a primary site for nucleophilic substitution.
Theoretical calculations can predict the regioselectivity of reactions like SNAr by comparing the activation energies for nucleophilic attack at different positions on the pyrimidine ring. The reaction pathway with the lower energy barrier will be the favored one, and the corresponding product will be the major isomer formed. These computational predictions of regioselectivity are a powerful tool for guiding synthetic efforts and minimizing the formation of unwanted byproducts.
Modeling of Solvent Effects and Non-Covalent Interactions
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models are employed to understand these effects, which are crucial for predicting reaction outcomes and understanding molecular recognition processes.
Modeling solvent effects can be approached through either explicit or implicit solvent models. Explicit models treat individual solvent molecules, offering a high level of detail but at a significant computational cost. Implicit models, on the other hand, represent the solvent as a continuous medium, which is less computationally demanding. nih.gov The choice of model depends on the specific research question and the desired balance between accuracy and computational feasibility.
A key aspect of these studies is the analysis of non-covalent interactions (NCIs). researchgate.net These weak interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the solvation and stabilization of this compound. researchgate.netnih.gov The Non-Covalent Interaction (NCI) index is a valuable tool that utilizes electron density to visualize and characterize these weak interactions within a system. researchgate.net For fluctuating environments like solutions, the Averaged Non-Covalent Interaction (aNCI) index has been developed to characterize the magnitude and fluctuations of these interactions, providing a clearer picture of solvation structures and hydrogen bond patterns. researchgate.net
Table 1: Key Non-Covalent Interactions Modeled for Pyrimidine Derivatives in Solution
| Interaction Type | Description | Computational Method |
| Hydrogen Bonding | Interaction between the nitrogen atoms of the pyrimidine ring and protic solvents. | NCI/aNCI Analysis |
| Van der Waals Forces | Weak attractive or repulsive forces between the molecule and solvent. | NCI/aNCI Analysis |
| Steric Interactions | Repulsive forces arising from the spatial arrangement of atoms. | NCI/aNCI Analysis |
Structure-Kinetic Reactivity Relationship Studies
Understanding the relationship between the structure of this compound and its reactivity is fundamental for predicting its chemical behavior. Computational studies can elucidate how the electronic and steric properties of the molecule influence reaction rates and mechanisms.
Theoretical calculations can determine various molecular descriptors that correlate with reactivity. These descriptors include atomic charges, bond orders, and frontier molecular orbital energies (HOMO and LUMO). By analyzing these properties, researchers can predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, thereby guiding the synthesis of new derivatives with desired reactivity.
Molecular Dynamics Simulations for Intermolecular Interactions and Adsorption
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of intermolecular interactions and adsorption processes over time. nih.gov For this compound, MD simulations can model its interaction with surfaces or other molecules, which is crucial for applications in materials science and drug design.
These simulations can reveal the preferred binding modes and orientations of the molecule on a surface, as well as the energetic changes associated with adsorption. nih.gov By analyzing the trajectories of the atoms over time, researchers can understand the dynamics of the adsorption process and identify the key intermolecular forces driving the interaction. nih.gov For instance, MD simulations can be used to study the adsorption of similar molecules onto surfaces like kaolinite, revealing the role of hydrogen bonding and other interactions. nih.gov
Table 2: Parameters Investigated in Molecular Dynamics Simulations
| Parameter | Description | Significance |
| Binding Energy | The energy released upon adsorption of the molecule onto a surface. | Indicates the strength of the interaction. |
| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Reveals the structure of the solvation shell or adsorbed layer. |
| Mean Square Displacement | Measures the average distance a molecule travels over time. | Provides insights into the mobility of the molecule on a surface. |
In Silico Approaches for Rational Compound Design
Computational methods are indispensable in the rational design of new compounds based on the this compound scaffold. These in silico techniques help in prioritizing synthetic targets and predicting their biological activity.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, molecular docking is used to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. nih.govyoutube.com
The process involves placing the ligand in the binding site of the target protein and evaluating the binding affinity using a scoring function. nih.gov This allows for the virtual screening of large libraries of compounds to identify those with the highest predicted affinity and selectivity for a particular target. nih.gov The results of docking studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex, thereby guiding the design of more potent and specific inhibitors. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target. researchgate.net
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set with known biological activities. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby accelerating the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.netresearchgate.net
Table 3: Common Descriptors Used in QSAR Models for Pyrimidine Derivatives
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | Dipole moment, Partial charges | Distribution of electrons in the molecule. |
| Steric | Molecular weight, Molar refractivity | Size and shape of the molecule. |
| Lipophilic | LogP | Hydrophobicity of the molecule. |
| Topological | Kier & Hall indices | Connectivity and branching of the molecule. |
Applications of 5 Chloropyrimidine 4 Carbonitrile and Its Derivatives in Advanced Research
Medicinal Chemistry and Drug Discovery Applications
The pyrimidine (B1678525) scaffold, a core component of 5-Chloropyrimidine-4-carbonitrile, is a versatile and privileged structure in medicinal chemistry. nih.govbohrium.com Its unique physicochemical properties and ability to interact with a wide range of biological targets make it a valuable building block in the design of new drugs. nih.govresearchgate.net
Pyrimidine Scaffolds as Privileged Structures in Pharmaceutical Agents
The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA), which explains its significance in numerous biological processes. nih.govjacsdirectory.com This inherent biological relevance has spurred intensive research into pyrimidine derivatives for various therapeutic applications. researchgate.netjacsdirectory.com The pyrimidine ring can be readily modified at multiple positions, allowing for the creation of diverse chemical libraries for drug screening. nih.govmdpi.com This structural flexibility enables the fine-tuning of pharmacological properties to achieve desired therapeutic effects. bohrium.com
The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov Consequently, pyrimidine-based compounds are found in a wide array of marketed drugs with diverse therapeutic uses, including anticancer, antiviral, and antibacterial agents. researchgate.netjacsdirectory.com
Table 1: Examples of Marketed Drugs Containing a Pyrimidine Scaffold
| Drug Name | Therapeutic Class |
| 5-Fluorouracil | Anticancer researchgate.netjacsdirectory.com |
| Imatinib | Anticancer researchgate.net |
| Zidovudine | Anti-HIV jacsdirectory.com |
| Rilpivirine | Antiviral researchgate.net |
| Trimethoprim | Antibacterial researchgate.netjacsdirectory.com |
| Sulfadiazine | Antibacterial jacsdirectory.com |
| Minoxidil | Antihypertensive jacsdirectory.com |
| Phenobarbital | Sedative/Hypnotic jacsdirectory.com |
Enzyme and Receptor Targeting Studies
Derivatives of this compound have been investigated for their ability to modulate the activity of various enzymes and receptors, which are key targets in drug discovery.
Kinases are a class of enzymes that play crucial roles in cell signaling and are frequently implicated in diseases like cancer. Pyrimidine-based compounds have emerged as potent kinase inhibitors. mdpi.com
Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that are essential for cell division. nih.gov Their overexpression is linked to the development of various cancers. nih.gov Research has led to the development of pyrimidine-based inhibitors of Aurora kinases. For example, a series of 2,4-bisanilinopyrimidine derivatives have been synthesized and shown to be potent inhibitors of Aurora A. nih.gov Some of these inhibitors, such as Alisertib (MLN8237) and Barasertib (AZD1152), have entered clinical trials. mdpi.com The pyrimidine scaffold is crucial for binding to the kinase's hinge region. mdpi.com
Polo-like Kinases (PLKs): PLKs are another family of kinases involved in cell cycle regulation, and their inhibition is a promising strategy for cancer therapy. nih.gov PLK4, in particular, is a target of interest. nih.gov Pyrimidine derivatives have been developed as PLK inhibitors, with compounds like BI2536 and BI6727 showing potent inhibition. mdpi.com
Other Kinases: Derivatives of 2-amino-4-aryl-5-chloropyrimidine have been identified as potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1). nih.gov Additionally, pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its mutant forms. rsc.org
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and medicinal applications as depigmenting agents. nih.gov While specific studies on this compound as a direct tyrosinase inhibitor are not prevalent, the broader class of pyrimidine derivatives has been explored for various enzyme inhibitory activities. nih.gov The structural versatility of the pyrimidine scaffold allows for its adaptation to target a wide range of enzyme active sites. nih.gov
Development of Anticancer Agents
The pyrimidine scaffold is a cornerstone in the development of anticancer drugs. nih.govjacsdirectory.commdpi.com Derivatives of pyrimidine-5-carbonitrile have shown significant promise in this area.
Mechanism of Action: Many pyrimidine-based anticancer agents function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases. nih.gov For instance, pyrimidine-5-carbonitrile derivatives have been designed to act as dual inhibitors of EGFR and cyclooxygenase-2 (COX-2), both of which are implicated in cancer progression. nih.gov Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and arrest the cell cycle. rsc.orgnih.gov
In Vitro Studies: Numerous studies have demonstrated the cytotoxic activity of pyrimidine-5-carbonitrile derivatives against various cancer cell lines. rsc.orgnih.govrsc.org For example, certain derivatives have exhibited potent activity against colon, breast, and non-small cell lung cancer cell lines. nih.govrsc.org
Table 2: Anticancer Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 4e | Colo 205 | 1.66 | nih.gov |
| Derivative 4f | Colo 205 | 1.83 | nih.gov |
| Derivative 11b | HCT-116 | 3.37 | rsc.org |
| Derivative 11b | HepG-2 | 3.04 | rsc.org |
| Derivative 11b | MCF-7 | 4.14 | rsc.org |
| Derivative 11b | A549 | 2.4 | rsc.org |
Research into Antiviral and Antimicrobial Compounds
The pyrimidine core is also a key structural motif in the development of antiviral and antimicrobial agents. nih.govbohrium.commdpi.com
Antiviral Research: The structural similarity of pyrimidines to the nucleobases found in viral DNA and RNA makes them prime candidates for antiviral drug design. jacsdirectory.com Pyrimidine derivatives have been investigated for their activity against a range of viruses. mdpi.com For instance, 5-cyano-2'-deoxyuridine, a pyrimidine derivative, has shown inhibitory activity against the vaccinia virus. nih.gov The pyrimidine scaffold has been a focus in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. nih.gov
Antimicrobial Research: Pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity. nih.gov The introduction of different substituents onto the pyrimidine ring can modulate their antibacterial and antifungal properties. nih.gov For example, certain pyrimidine-5-carbonitrile derivatives have been evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. mdpi.com
Applications in Advanced Materials Science
The pyrimidine ring's electronic properties and structural versatility make it a valuable component in the design of functional materials. numberanalytics.comresearch-nexus.netresearchgate.net
Pyrimidine derivatives are being integrated into advanced materials for applications in electronics and sensor technology. Pyrimidine-containing polymers, for example, can exhibit desirable properties such as high thermal stability and unique photoluminescence. numberanalytics.com
A notable application is in the field of organic light-emitting diodes (OLEDs). Specifically, a 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) acceptor has been combined with an ortho-linked bicarbazole donor to create emitters for thermally activated delayed fluorescence (TADF). rsc.org This molecular design facilitates reverse intersystem crossing, a key process for high-efficiency TADF, and has been shown to extend the operational lifetime of the resulting OLED devices. rsc.org In another study, pyrimidine-phthalimide derivatives were designed as donor-π-acceptor (D–π–A) compounds that exhibit solid-state fluorescence. rsc.org The electronic properties and emission colors of these materials could be tuned by modifying the substituents on the pyrimidine ring, demonstrating the potential for creating tailored photophysical properties. rsc.org
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs can be precisely tuned by changing the metal or the organic linker. Pyrimidine-based molecules are attractive candidates for use as organic linkers in MOFs due to their rigid structure and the presence of nitrogen atoms that can coordinate with metal centers. researchgate.net
To be used as a linker, a molecule like this compound would typically be chemically modified to introduce coordinating groups, such as carboxylates. For example, pyrimidine-4,6-dicarboxylic acid has been used to synthesize a 3D MOF with lead(II), resulting in a highly condensed structure with an unprecedented topology and interesting photoluminescent properties. mdpi.com Similarly, an indium-based MOF (In-MOF) was prepared using (2-pyrimidin-5-yl)terephthalic acid as the ligand, creating a stable, porous material with remarkable selectivity for gas separation (C₂H₂/CH₄ and CO₂/CH₄) and catalytic activity. rsc.org Porphyrin-based MOFs, which often use ligands containing coordinating heterocycles, are also being developed for applications in photocatalysis and removal of heavy metals. nih.govmdpi.com The integration of pyrimidine moieties into MOFs is a promising strategy for creating functional materials for catalysis, gas storage and separation, and sensing. nih.govmdpi.com
Future Perspectives and Research Directions
Emerging Synthetic Strategies for Novel 5-Chloropyrimidine-4-carbonitrile Analogues
The development of novel synthetic strategies is crucial for expanding the chemical space around this compound and its analogues. Researchers are increasingly focusing on multicomponent reactions (MCRs), which offer an efficient and atom-economical approach to constructing complex molecules in a single step. researchgate.net These reactions are particularly attractive as they allow for the rapid generation of diverse libraries of compounds for screening. nih.gov For instance, a novel iridium-catalyzed multicomponent synthesis has been developed to produce a variety of pyrimidines from amidines and up to three different alcohols, showcasing the potential for creating highly substituted and unsymmetrical pyrimidine (B1678525) derivatives. organic-chemistry.orgbohrium.com
Furthermore, the exploration of new catalytic systems is a key area of research. This includes the use of metal catalysts, such as Co(II) complexes, for the synthesis of substituted pyridines and pyrroles, which could be adapted for pyrimidine synthesis. researchgate.net The development of more cost-effective and sustainable catalysts is also a priority, moving away from expensive and toxic reagents. benthamdirect.com
Integration of Advanced Computational Approaches for Predictive Design and Reactivity
Computational chemistry is playing an increasingly vital role in the design and development of new this compound analogues. In silico methods are being employed for the predictive design of molecules with desired biological activities and for understanding their reactivity. bohrium.com Molecular docking studies, for example, are used to predict the binding affinity of newly designed compounds to their biological targets, such as enzymes or receptors. nih.gov This allows for the rational design of more potent and selective inhibitors.
Pharmacophore mapping is another powerful computational tool that helps in identifying the key structural features required for biological activity. By comparing the pharmacophore of novel compounds with that of known active molecules, researchers can design new analogues with improved properties. nih.gov Additionally, ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to assess the drug-likeness of new compounds early in the discovery process, helping to reduce the attrition rate of drug candidates. bohrium.com
Exploration of Novel Therapeutic Avenues and Biological Targets
The pyrimidine scaffold is a well-established pharmacophore found in a wide range of therapeutic agents, including anticancer, anti-infective, and anti-inflammatory drugs. mdpi.commdpi.com Future research will continue to explore the potential of this compound derivatives in these and other therapeutic areas. A significant focus is on the development of multi-target-directed ligands, which can simultaneously modulate multiple biological targets involved in complex diseases like cancer. nih.gov
Recent studies have shown that pyrimidine-5-carbonitrile derivatives can act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2), both of which are important targets in cancer therapy. nih.gov Other research has focused on their potential as PI3K/AKT pathway inhibitors for the treatment of leukemia. nih.gov The versatility of the pyrimidine ring allows for structural modifications to target a wide array of biological molecules, opening up new avenues for drug discovery. mdpi.com The exploration of pyrimidine-based drugs for neurological disorders and chronic pain is also an emerging area of interest. mdpi.comnih.gov
Development of Pyrimidine-Based Advanced Functional Materials
Beyond their therapeutic applications, pyrimidine derivatives are being investigated for their potential in the development of advanced functional materials. The unique electronic properties of the pyrimidine ring make it a suitable building block for materials with applications in electronics and photonics. rasayanjournal.co.in For instance, pyrimidine-containing compounds with extended conjugation have potential use in molecular wires and light-emitting devices. rasayanjournal.co.in
A recent study reported the synthesis of a porous In-MOF (Indium-Metal-Organic Framework) modified with a pyrimidine-containing ligand. This material demonstrated excellent sorption capacity and selectivity for gases like acetylene (B1199291) and carbon dioxide, as well as catalytic activity for CO2 fixation. rsc.org The development of such materials highlights the potential of pyrimidine chemistry to address challenges in areas like gas separation and catalysis.
Pursuit of Sustainable and Green Chemical Synthesis Routes for Pyrimidine Carbonitriles
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize the environmental impact of chemical processes. benthamdirect.comnih.gov Traditional methods often rely on hazardous solvents and toxic reagents, prompting the development of more sustainable alternatives. rasayanjournal.co.in
Key green chemistry approaches include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inresearchgate.net
Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency. benthamdirect.com
Solvent-free reactions: Conducting reactions without a solvent minimizes waste and environmental pollution. researchgate.net
Use of green catalysts: Developing and utilizing non-toxic and recyclable catalysts is a major focus. benthamdirect.com
Multicomponent reactions: As mentioned earlier, these reactions are inherently more sustainable due to their high atom economy. benthamdirect.comnih.gov
Use of biomass-derived feedstocks: Researchers are exploring the use of renewable resources, such as alcohols derived from lignocellulose, as starting materials for pyrimidine synthesis. nih.govorganic-chemistry.orgbohrium.com
These green synthetic methods not only offer environmental benefits but can also lead to more cost-effective and efficient production of pyrimidine carbonitriles. rasayanjournal.co.in
Q & A
Q. What are the common synthetic routes for preparing 5-chloropyrimidine-4-carbonitrile, and how do reaction conditions influence yield?
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN, -Cl) enhance SNAr reactivity by polarizing the pyrimidine ring. For example, the nitrile group at C4 increases the electrophilicity of C5, facilitating displacement of chlorine with amines or thiols. Computational studies (DFT) can model charge distribution, as seen in ’s structural analysis of analogous compounds . Experimental validation involves kinetic studies under varying pH and nucleophile concentrations.
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Temperature control : Lower temperatures (0–5°C) reduce hydrolysis of nitrile groups .
- Protecting groups : Temporary protection of the nitrile (e.g., as a thioamide) prevents undesired reactivity .
- Catalyst selection : Palladium catalysts enable selective cross-coupling at C5 while preserving the nitrile .
Q. How can hydrogen-bonding networks in crystalline this compound derivatives inform solid-state reactivity?
- Methodological Answer : X-ray crystallography (e.g., ) reveals intermolecular N–H···N hydrogen bonds forming 2D networks. These interactions stabilize intermediates in solid-state reactions, such as thermal rearrangements. Hirshfeld surface analysis quantifies interaction contributions (e.g., 40% H-bonding, 30% van der Waals) to predict dissolution behavior .
Q. What computational methods are used to predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking simulations : Map interactions with target enzymes (e.g., kinases) using AutoDock Vina.
- QSAR models : Correlate substituent electronegativity (Hammett σ values) with antibacterial IC₅₀ .
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox stability .
Data Contradictions and Resolution
- Contradiction : reports moderate yields (60–70%) for MCR synthesis, while achieves 90% yields for SnCl₂/HCl-mediated reactions.
- Resolution : MCRs prioritize diversity over yield, whereas stepwise chlorination focuses on efficiency. Researchers should select methods based on goals (library diversity vs. scale-up) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
